molecular formula C21H18Se B14192083 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene CAS No. 926649-96-9

1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene

Cat. No.: B14192083
CAS No.: 926649-96-9
M. Wt: 349.3 g/mol
InChI Key: DFYSUAWOAMTCFR-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylselanyl group to a selenol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are used for halogenation reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of selenol derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The benzene ring provides a stable framework for these interactions, allowing the compound to engage in various chemical processes.

Comparison with Similar Compounds

  • 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene
  • 1-Methyl-4-[2-phenyl-2-(phenylethynyl)benzene

Comparison: 1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties compared to similar compounds

Properties

CAS No.

926649-96-9

Molecular Formula

C21H18Se

Molecular Weight

349.3 g/mol

IUPAC Name

1-methyl-4-(2-phenyl-2-phenylselanylethenyl)benzene

InChI

InChI=1S/C21H18Se/c1-17-12-14-18(15-13-17)16-21(19-8-4-2-5-9-19)22-20-10-6-3-7-11-20/h2-16H,1H3

InChI Key

DFYSUAWOAMTCFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

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